Pyrrolo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings. This compound is known for its aromaticity and the presence of two nitrogen atoms within its structure, which contributes to its unique chemical properties and reactivity. This compound has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine can be synthesized through several methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate.
Condensation Reactions: Another approach involves the condensation of pyridazine derivatives with pyrrole derivatives under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of this compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while reduction can produce dihydrothis compound derivatives .
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Due to its fluorescent properties, this compound is used in the development of sensors, lasers, and organic light-emitting diode (OLED) screens.
Biological Research: It is used in studies related to cell signaling, gene expression, and protein interactions.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinases (JAKs) and other kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Pyrrolo[1,2-b]cinnoline: This compound shares a similar fused ring structure but with different substituents and properties.
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: Pyrrolo[1,2-b]pyridazine stands out due to its unique combination of pyrrole and pyridazine rings, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
274-55-5 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-2-6-9(7)8-5-1/h1-6H |
InChI Key |
NISJKLIMPQPAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.